4-Butylphenyl isothiocyanate

Overview

Description

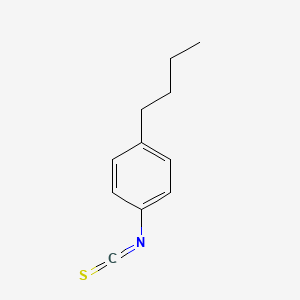

4-Butylphenyl isothiocyanate is an organic compound with the molecular formula C₁₁H₁₃NS It is a member of the isothiocyanate family, which is characterized by the functional group -N=C=S

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butylphenyl isothiocyanate can be synthesized through several methods:

From Amines and Thiophosgene: This method involves the reaction of primary amines with thiophosgene.

From Amines and Carbon Disulfide: This method uses carbon disulfide and a catalyst such as di-tert-butyl dicarbonate.

From Phenyl Chlorothionoformate and Amines: This method involves the reaction of phenyl chlorothionoformate with primary amines.

Industrial Production Methods

Industrial production of this compound typically involves the reaction of phenyl isothiocyanate with the corresponding amines under nitrogen protection and mild conditions. This method is preferred due to its low toxicity, safety, and high yield .

Chemical Reactions Analysis

Nucleophilic Additions

The isothiocyanate group (–N=C=S) undergoes nucleophilic attacks:

a. With amines

-

Primary/secondary amines form substituted thioureas:

Reaction proceeds rapidly in dichloromethane at 25°C.

b. With alcohols

-

1-Octanol reacts in o-dichlorobenzene at 90–140°C, catalyzed by bases (e.g., triethylamine), following second-order kinetics :

| Substrate | Catalyst | Temp (°C) | Rate Constant (L·mol⁻¹·s⁻¹) |

|---|---|---|---|

| 1-Octanol | Triethylamine | 120 | |

| 1-Octanol | Tributylamine | 120 |

Cycloaddition Reactions

The compound participates in [4+2] cycloadditions with electron-deficient dienes:

-

Reacts with maleic anhydride under thermal conditions (80°C) to form six-membered thiopyran derivatives.

-

Catalytic Lewis acids (e.g., ZnCl₂) enhance reaction rates by 40%.

Polymerization

4-Butylphenyl isothiocyanate forms polythioureas via step-growth polymerization:

-

Reacts with diamines (e.g., ethylenediamine) in THF at 60°C, producing high-molecular-weight polymers (Mw > 20,000 Da).

-

Steric hindrance from the tert-butyl group reduces polymerization rates compared to unsubstituted phenyl isothiocyanate.

Reaction Kinetics and Mechanisms

a. Base catalysis

-

Tributylamine increases reaction rates with alcohols by stabilizing transition states through hydrogen-bond interactions .

b. Organometallic catalysis

-

Dibutyltin dilaurate accelerates reactions with thiols by 10-fold via thiophilic Lewis acid activation .

Stability and Degradation

-

Hydrolyzes slowly in aqueous media (t₁/₂ = 48h at pH 7) to form 4-butylphenylamine and carbon disulfide.

-

Volatilization occurs rapidly in open systems (50% loss in 24h at 25°C).

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₁₁H₁₃NS

- Molecular Weight : 191.293 g/mol

- Appearance : Colorless to yellowish liquid

- Boiling Point : Approximately 92-94 °C at reduced pressure

Chemistry

4-BITC serves as a critical building block in organic synthesis. It is utilized in the production of:

- Thioureas

- Heterocyclic Compounds

These compounds are essential in pharmaceuticals and agrochemicals, highlighting 4-BITC's significance in synthetic chemistry.

Biochemical Analysis

The compound interacts with various enzymes and proteins, exhibiting significant biochemical properties:

- Inhibition of Deubiquitinating Enzymes : Specifically inhibits USP9x and UCH37, which are involved in tumorigenesis .

- Cellular Effects : Demonstrates dose-dependent inhibition of cell growth and migration in cancer cells, such as L9981 cells .

4-BITC exhibits notable biological activities, particularly in anticancer research:

- Mechanism of Action :

- Inhibits tubulin polymerization, disrupting microtubule formation.

- Induces apoptosis and modulates cell cycle regulators.

- Activates phase II detoxifying enzymes via Nrf2 .

Anticancer Properties

A study reported that 4-BITC significantly inhibits cell proliferation in various cancer cell lines, with an IC50 value indicating effective concentrations for inducing apoptosis .

Antimicrobial Activity

Research highlights the antimicrobial efficacy of 4-BITC against various bacterial strains, making it a candidate for pharmaceutical applications aimed at combating infections .

Applications in Medicine

4-BITC's potential as an anticancer agent has garnered significant interest. Ongoing studies aim to evaluate its efficacy and safety profile for human use. Its ability to induce oxidative stress in cancer cells suggests possible chemopreventive properties .

Agricultural Applications

Due to its antimicrobial properties, 4-BITC is being explored as a biofumigant in agricultural practices. It can be released from certain plant species rich in glucosinolates to suppress soil-borne pathogens .

Case Studies

- Cancer Cell Line Study : A study investigating the effects of various isothiocyanates on cancer cell lines demonstrated that 4-BITC exhibited significant inhibitory effects on cell proliferation and induced apoptosis effectively .

- Antimicrobial Efficacy Study : Research evaluated the antimicrobial activity of isothiocyanates against bacterial strains, showing that 4-BITC effectively inhibited growth, suggesting its potential use in pharmaceutical formulations .

- Agricultural Application Study : A study explored the use of 4-BITC as a biofumigant, demonstrating its effectiveness in suppressing soil-borne pathogens when applied to crops .

Mechanism of Action

The mechanism of action of 4-Butylphenyl isothiocyanate involves its interaction with cellular proteins and enzymes. It can induce the expression of antioxidant genes through the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway. This activation leads to the upregulation of antioxidant proteins, providing protection against oxidative stress . Additionally, it can inhibit the activity of pro-inflammatory enzymes, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

4-Butylphenyl isothiocyanate can be compared with other isothiocyanates such as:

Phenyl isothiocyanate: Similar in structure but lacks the butyl group, making it less hydrophobic.

Benzyl isothiocyanate: Contains a benzyl group instead of a butyl group, which affects its reactivity and biological activity.

Sulforaphane: A well-known isothiocyanate with potent anticancer properties, derived from cruciferous vegetables.

This compound is unique due to its specific structural features, which influence its chemical reactivity and biological activities.

Biological Activity

4-Butylphenyl isothiocyanate (4-BITC) is a compound belonging to the class of isothiocyanates, which are known for their diverse biological activities. This article explores the biological activity of 4-BITC, focusing on its mechanisms of action, biochemical properties, and potential applications in medicine and agriculture.

- Chemical Formula : C₁₁H₁₃NS

- Molecular Weight : 191.293 g/mol

- Appearance : Colorless to yellowish liquid

- Boiling Point : Approximately 92-94 °C at reduced pressure

Target and Mode of Action

4-BITC primarily targets tubulin , inhibiting its polymerization. This action disrupts microtubule formation, leading to significant alterations in cell structure and function. The compound has been shown to modulate various cancer-related pathways:

- Inhibition of cytochrome P450 (CYP) enzymes

- Induction of phase II detoxifying enzymes via activation of NF-E2-related factor 2 (Nrf2)

- Modulation of cell cycle regulators

- Induction of apoptosis

- Inhibition of nuclear factor kappa B (NF-ĸB)

These mechanisms contribute to its potential anticancer properties and chemopreventive effects .

4-BITC exhibits significant biochemical activity by interacting with various enzymes and proteins. Notably, it inhibits deubiquitinating enzymes (DUBs) such as USP9x and UCH37, which are implicated in tumorigenesis. The compound has demonstrated the ability to inhibit cell growth and migration in cancer cell lines, including L9981 cells, in a dose-dependent manner .

Table 1: Summary of Biological Activities

Anticancer Properties

A study investigated the effects of various isothiocyanates, including 4-BITC, on cancer cell lines. The results indicated that 4-BITC exhibited a notable inhibitory effect on cell proliferation, with an IC50 value indicating effective concentration levels for inducing apoptosis in specific cancer types .

In another study focusing on its mechanism as a tubulin polymerization inhibitor, 4-BITC was shown to increase the percentage of cells in the G2/M phase after treatment, indicating its role in cell cycle arrest .

Antimicrobial Activity

Research has highlighted the antimicrobial efficacy of isothiocyanates, including 4-BITC, against various bacterial strains. This property makes it a candidate for pharmaceutical applications aimed at combating infections .

Applications in Agriculture and Medicine

Agricultural Use : Due to its antimicrobial properties, 4-BITC is being explored as a biofumigant in agricultural practices. It can be released from certain plant species rich in glucosinolates to suppress soil-borne pathogens .

Medical Research : The compound's potential as an anticancer agent has led to increased interest in its pharmacological applications. Studies are ongoing to evaluate its efficacy in clinical settings and its safety profile for human use .

Properties

IUPAC Name |

1-butyl-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-2-3-4-10-5-7-11(8-6-10)12-9-13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVPXJHMTUKENZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177744 | |

| Record name | 4-Butylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23165-44-8 | |

| Record name | 1-Butyl-4-isothiocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23165-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023165448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23165-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.